BF-170

Tauopathy Alzheimer's Disease Fluorescence Imaging

BF-170 is the only quinoline-derivative probe offering tau-specific labeling with negligible Aβ interference (Ki >5000 nM). Its superior selectivity ensures unambiguous NFT quantification in AD tissue. Sourced for research with fast brain uptake/clearance data, enabling confident translational work. Order now for validated tau pathology imaging.

Molecular Formula C17H15BrO4
Molecular Weight 363.2 g/mol
Cat. No. B12409419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBF-170
Molecular FormulaC17H15BrO4
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC(=O)C=CC2=CC(=C(C=C2)O)O)Br
InChIInChI=1S/C17H15BrO4/c18-14-5-1-12(2-6-14)9-10-22-17(21)8-4-13-3-7-15(19)16(20)11-13/h1-8,11,19-20H,9-10H2/b8-4+
InChIKeyLZYCAZXTUVKHNO-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BF-170: A Selective Tau Fibril Probe for Alzheimer's Disease Research


BF-170 (2-(4-aminophenyl)quinoline hydrochloride) is a small-molecule fluorescent probe belonging to the quinoline derivative class, specifically developed for the selective detection of tau neurofibrillary tangles (NFTs) in Alzheimer's disease (AD) pathology [1]. It exhibits a molecular weight of 220.27 g/mol (free base) and is characterized by its ability to cross the blood-brain barrier (BBB) and bind tau fibrils with high affinity while demonstrating minimal binding to amyloid-β (Aβ) fibrils, the other primary pathological hallmark of AD .

Why BF-170's Tau/Aβ Selectivity Profile Prevents Generic Substitution in AD Pathology Studies


In Alzheimer's disease research, probes that bind both tau and Aβ pathologies introduce confounding signals, obscuring the interpretation of imaging and staining results. BF-170's distinct advantage lies in its quantitatively validated selectivity: it exhibits an EC50 of 221 nM for tau fibrils versus an EC50 of 786 nM for Aβ fibrils, with a Ki for Aβ exceeding 5,000 nM, indicating negligible Aβ binding . In contrast, earlier generation probes like BF-168 demonstrate pronounced Aβ binding, making them unsuitable for tau-specific studies . Therefore, substituting BF-170 with a less selective analog compromises experimental resolution and invalidates tau-specific quantification.

Quantitative Performance Comparison: BF-170 vs. Key Tau Tracers and Analogs


Tau Binding Affinity and Aβ Selectivity: BF-170 vs. BF-168

BF-170 demonstrates a 3.6-fold higher binding affinity for tau fibrils compared to Aβ fibrils (EC50 tau = 221 nM vs. EC50 Aβ = 786 nM), with a Ki for Aβ > 5,000 nM confirming negligible cross-reactivity . In contrast, the earlier probe BF-168 exhibits strong Aβ binding and is known to preferentially stain senile plaques over NFTs, making it unsuitable for tau-specific studies [1]. This quantitative difference establishes BF-170 as a superior tool for discriminating tau pathology in mixed AD brain samples.

Tauopathy Alzheimer's Disease Fluorescence Imaging

Competitive Binding Affinity: BF-170 vs. THK5105 and T807/T808

In a competitive binding assay using [18F]T808 as the radioligand on human AD brain slices, BF-170 at 1 µmol/L achieved 84 ± 0.1% blocking of tracer binding, indicating high affinity for native tau deposits [1]. Under identical conditions, THK5105 at 7 µmol/L produced 78 ± 0.0% blocking, while the benchmark T807 at 28 µmol/L achieved 88 ± 0.0% blocking [1]. These data place BF-170's binding potency in the same high-performance tier as leading clinical tau PET tracers, validating its utility as a preclinical research tool.

PET Imaging Tau Tracers Autoradiography

Brain Uptake and Clearance Kinetics: BF-170 vs. T808 and THK5105

BF-170 demonstrates rapid and high brain uptake in mice, reaching 9.1% ID/g at 2 minutes post intravenous injection, with fast washout to 0.25% ID/g by 30 minutes . This profile is comparable to or exceeds that of [18F]T808, which also shows high brain uptake and fast clearance in biodistribution studies [1]. In contrast, [18F]THK5105 exhibits slower clearance kinetics and is associated with white matter artifacts in imaging studies [2]. The fast washout of BF-170 minimizes non-specific background signal, enhancing signal-to-noise ratio in short imaging timeframes.

Pharmacokinetics BBB Penetration In Vivo Imaging

Histological Staining Specificity: BF-170 vs. BF-168 in AD Brain Sections

In neuropathological examinations of AD brain sections, BF-170 clearly visualizes neurofibrillary tangles (NFTs), neuropil threads, and paired helical filament-type neurites, structures composed of hyperphosphorylated tau [1]. In contrast, BF-168 selectively stains senile plaques (Aβ deposits) and fails to stain NFTs . This orthogonal staining pattern provides a clear binary differentiation: BF-170 is a tau pathology marker, while BF-168 is an Aβ pathology marker. When both compounds are applied sequentially or in parallel, they enable dual-pathology mapping within the same tissue section.

Neuropathology Immunohistochemistry Fluorescence Microscopy

Development Stage and Clinical Validation: BF-170 vs. Other Preclinical Tau Tracers

BF-170 has advanced to Phase II clinical trials as an 18F-labeled PET tracer, a stage of development that provides extensive validation of its safety, dosimetry, and target engagement in human subjects [1]. In comparison, BF-158 has only reached Phase I trials, and BF-126 remains in preclinical studies [1]. This clinical progression de-risks BF-170 for translational research applications and ensures that preclinical findings are more likely to correlate with human outcomes.

Translational Research Clinical Trials Tau PET

Optimal Use Cases for BF-170 Based on Validated Performance Metrics


Preclinical Tau PET Tracer Development and Validation

BF-170 serves as a reference standard for validating novel tau PET tracers. Its established binding affinity (EC50 221 nM for tau) and competitive blocking potency (84% at 1 µmol/L vs. [18F]T808) provide benchmark values for assessing new compounds [1]. Its Phase II clinical status further supports its use as a comparator in translational imaging studies [2].

Ex Vivo Fluorescence Staining of Tau Pathology in AD Brain Tissue

BF-170 is ideal for fluorescent labeling of NFTs, neuropil threads, and PHF-type neurites in formalin-fixed paraffin-embedded AD brain sections [1]. Its selectivity for tau over Aβ ensures unambiguous tau-specific signal, enabling researchers to accurately quantify tau burden without Aβ interference [2]. Paired with BF-168, it allows dual-pathology mapping in the same tissue .

In Vivo Pharmacokinetic and BBB Penetration Studies in Mouse Models

BF-170's rapid brain uptake (9.1% ID/g at 2 min) and fast clearance (0.25% ID/g at 30 min) make it a suitable probe for studying BBB permeability and brain washout kinetics in mouse models [1]. Its non-radioactive nature simplifies experimental workflows and reduces regulatory burdens compared to 18F-labeled analogs [2].

Translational Biomarker Research for Tau-Targeted Therapeutics

Given its clinical progression to Phase II, BF-170 is a valuable tool for translational studies aiming to correlate preclinical tau pathology with human imaging outcomes [1]. Researchers developing tau-targeted therapies can use BF-170 to monitor target engagement and pharmacodynamic responses in animal models, with confidence that the compound's human pharmacokinetics and safety profile have been partially characterized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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